2-Pyridinecarboxylic acid, 6-(chloroacetyl)-, methyl ester
Description
2-Pyridinecarboxylic acid, 6-(chloroacetyl)-, methyl ester , also known as 6-Methyl-2-pyridinecarboxylic acid , is a chemical compound with the molecular formula C₈H₈ClNO₂ . It falls within the class of pyridinecarboxylic acids and is structurally related to picolinic acid. The compound exhibits interesting properties due to its pyridine ring and functional groups .
Synthesis Analysis
The synthesis of 6-Methyl-2-pyridinecarboxylic acid involves the chloroacetylation of the corresponding pyridinecarboxylic acid. Specific synthetic routes may vary, but the introduction of the chloroacetyl group at the 6-position of the pyridine ring is a key step. Researchers have explored various methods, including acylation reactions and esterification processes, to obtain this compound. Further details on specific synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-pyridinecarboxylic acid consists of a pyridine ring with a chloroacetyl group attached at the 6-position. The methyl ester group is also present. The arrangement of atoms and functional groups influences its chemical behavior and reactivity. Computational studies and spectroscopic techniques provide insights into the precise geometry and electronic properties of this compound .
properties
IUPAC Name |
methyl 6-(2-chloroacetyl)pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)7-4-2-3-6(11-7)8(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANSJQWCTFAIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449266 | |
Record name | 2-PYRIDINECARBOXYLIC ACID, 6-(CHLOROACETYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxylic acid, 6-(chloroacetyl)-, methyl ester | |
CAS RN |
216160-41-7 | |
Record name | 2-PYRIDINECARBOXYLIC ACID, 6-(CHLOROACETYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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